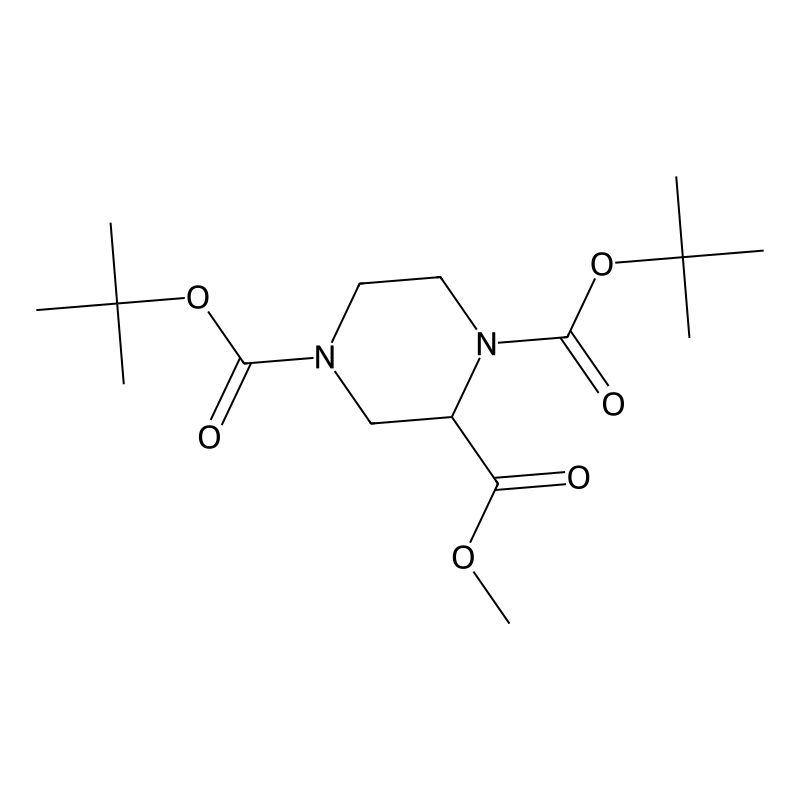

1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic synthesis: The molecule contains a piperazine ring, a common functional group in pharmaceuticals and bioactive molecules. The tert-butyl groups ( bulky groups with three methyl groups attached to a central carbon) and the carboxylic acid ester groups (which can be reactive) could be utilized as starting points for further chemical modifications to create more complex molecules.

- Medicinal chemistry: The piperazine ring structure is present in many drugs, and the presence of different functional groups in this molecule might allow researchers to explore its potential biological activity. Studies have shown that some piperazine derivatives possess antibacterial and antiviral properties .

- Asymmetric catalysis: The availability of the molecule in a stereochemically pure form (such as the (R) or (S) enantiomer mentioned by some suppliers ) could be valuable for asymmetric catalysis reactions. These reactions are crucial for synthesizing chiral drugs and other important molecules.

1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate is a chemical compound with the molecular formula C₁₆H₂₈N₂O₆. This compound features a piperazine ring that is substituted with two tert-butyl groups and one methyl group, along with three carboxylate functional groups. Its unique structure contributes to its interesting chemical properties and potential biological activities, making it a subject of various scientific research applications .

There is no documented information on the specific mechanism of action of BTMP.

- Corrosive: Carboxylic acids can irritate or damage skin and eyes upon contact.

- May cause respiratory irritation if inhaled as dust or vapor.

- Oxidation: The compound can be oxidized under specific conditions to yield oxidized derivatives.

- Reduction: Reduction reactions can alter the carboxylate groups or other functional groups present in the molecule.

- Substitution: The tert-butyl and methyl groups can be replaced with other functional groups using suitable reagents.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

- Oxidizing Agents: Potassium permanganate for oxidation.

- Reducing Agents: Lithium aluminum hydride for reduction.

- Nucleophiles: Various nucleophiles can be employed for substitution reactions. The reaction conditions such as temperature, solvent, and time are tailored to achieve the desired transformation.

1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate exhibits potential biological activities that are currently under investigation. Notable areas of interest include:

- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity.

- Anticancer Properties: Research is ongoing to explore its efficacy as a potential anticancer agent. The compound’s ability to influence cell signaling pathways and gene expression may contribute to its biological effects .

Synthetic Routes

The synthesis of 1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate typically involves:

- Starting with piperazine derivatives.

- Introducing tert-butyl and methyl substituents through specific reactions.

- Utilizing tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate as a precursor, which undergoes further reactions to add carboxylate groups.

Industrial Production

For industrial production, large-scale synthesis methods are optimized for yield and purity. This often involves multiple purification steps to ensure the final product meets quality specifications .

The compound has various applications across multiple fields:

- Chemistry: It serves as a building block in synthesizing more complex organic molecules.

- Biology: Investigated for its potential roles in antimicrobial and anticancer research.

- Medicine: Explored as a drug candidate owing to its unique structure and biological properties.

- Industry: Utilized in developing new materials and chemical processes .

Research indicates that 1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate interacts with various biomolecules:

- It has been observed to influence enzymes involved in metabolic pathways.

- The compound can modulate key signaling proteins, affecting downstream cellular processes such as gene expression and metabolism .

Several compounds share structural similarities with 1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate. Notable examples include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate | C₁₆H₂₈N₂O₆ | Chiral variant; potential differences in biological activity |

| (R)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate | C₁₆H₂₈N₂O₆ | Another chiral variant; may exhibit different pharmacokinetics |

| Piperazine derivatives with fewer carboxylates | Varies | Simpler structures; less complex interactions |

The uniqueness of 1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate lies in its combination of multiple tert-butyl groups and carboxylic functionalities within a piperazine framework. This distinctive structure may contribute to its specific biological activities and applications in research .